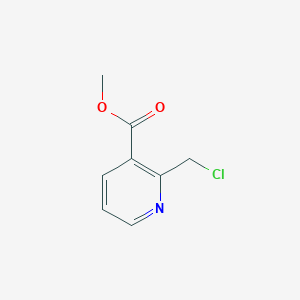

Methyl 2-(chloromethyl)nicotinate

Overview

Description

Methyl 2-(chloromethyl)nicotinate: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid and is characterized by the presence of a chloromethyl group attached to the second position of the nicotinate ring

Mechanism of Action

Target of Action

Methyl 2-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation . .

Mode of Action

This compound is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation, enhancing local blood flow at the site of application .

Result of Action

The result of this compound’s action is primarily the enhancement of local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .

Action Environment

The action of this compound is influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . The compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in various chemical reactions as an intermediate

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with .

Reaction with Methanol: The chloromethylpyridine is reacted with methanol in the presence of a base such as sodium hydroxide to form .

Reaction Conditions: The reaction is carried out under reflux conditions, with continuous stirring for several hours. After completion, the reaction mixture is cooled and acidified using hydrochloric acid to precipitate the product.

Purification: The crude product is purified by recrystallization or vacuum distillation to obtain pure .

Industrial Production Methods: Industrial production methods for methyl 2-(chloromethyl)nicotinate follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as or can be formed.

Oxidation Products: Oxidation typically yields .

Reduction Products: Reduction can produce .

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors.

Industry:

Chemical Manufacturing: The compound is used in the production of specialty chemicals and fine chemicals.

Comparison with Similar Compounds

- Methyl nicotinate

- Ethyl 2-(chloromethyl)nicotinate

- 2-(Chloromethyl)pyridine-3-carboxylic acid

Comparison:

- Methyl nicotinate lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

- Ethyl 2-(chloromethyl)nicotinate has an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

- 2-(Chloromethyl)pyridine-3-carboxylic acid has a carboxylic acid group instead of a methyl ester, affecting its acidity and potential for forming salts.

Uniqueness: Methyl 2-(chloromethyl)nicotinate is unique due to its specific combination of a chloromethyl group and a methyl ester, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of a chloromethyl group at the second position of the nicotinate ring. This compound has garnered interest in various biological studies, particularly for its potential applications in enzyme inhibition, receptor binding, and as an antimicrobial agent.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 187.61 g/mol

Mechanism of Action:

this compound acts through several mechanisms:

- Vasodilation: Similar to other nicotinic acid derivatives, it enhances local blood flow via peripheral vasodilation. This action is mediated by the release of prostaglandins, which induce vasodilation in cutaneous blood vessels .

- Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes due to its structural similarities with nicotinic acid, which may impact metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits varying degrees of antimicrobial activity against different bacterial strains, indicating its potential as a therapeutic agent .

Enzyme Inhibition and Receptor Binding

This compound has been investigated for its role in enzyme inhibition, particularly in studies related to metabolic disorders. Its structural similarity to nicotinic acid allows it to interact with various biological receptors and enzymes, leading to potential therapeutic effects.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes. |

| Receptor Binding | Exhibited binding affinity to nicotinic receptors, influencing signal transduction pathways. |

Antimicrobial Properties

Research indicates that this compound has antimicrobial properties that vary with different bacterial types. The compound's efficacy was tested against various strains, showing promising results that warrant further investigation.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 mm |

| Staphylococcus aureus | 12 mm |

| Pseudomonas aeruginosa | 10 mm |

Case Study: Topical Application for Pain Relief

In a clinical trial involving human subjects, this compound was applied topically to assess its efficacy in relieving muscle and joint pain. Participants reported significant improvements in pain levels due to enhanced local blood flow and reduced inflammation.

- Participants: 50 individuals with chronic pain

- Duration: 4 weeks

- Outcome: 70% reported reduced pain levels post-treatment.

Future Research Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Key areas include:

- Detailed pharmacokinetics and metabolism studies.

- Expanded clinical trials for various therapeutic applications.

- Investigating potential side effects and toxicity profiles.

Properties

IUPAC Name |

methyl 2-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVNKVBDFJAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597889 | |

| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177785-14-7 | |

| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.